1,1'-Dimethyl-2,4'-bipyridin-1-ium diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dimethyl-2,4’-bipyridin-1-ium diiodide is a chemical compound with the molecular formula C12H14I2N2. It is a derivative of bipyridine, a class of compounds known for their versatile applications in various fields, including chemistry, biology, and materials science. The compound is characterized by the presence of two iodine atoms and a bipyridinium core with methyl groups attached to the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dimethyl-2,4’-bipyridin-1-ium diiodide typically involves the alkylation of bipyridine derivatives. One common method is the reaction of 2,4’-bipyridine with methyl iodide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds as follows:
2,4’-Bipyridine+2CH3I→1,1’-Dimethyl-2,4’-bipyridin-1-ium diiodide
Industrial Production Methods
Industrial production of 1,1’-Dimethyl-2,4’-bipyridin-1-ium diiodide may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through recrystallization or chromatography techniques to obtain high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-Dimethyl-2,4’-bipyridin-1-ium diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding bipyridine derivative.
Substitution: The iodine atoms can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products
Oxidation: N-oxides of 1,1’-Dimethyl-2,4’-bipyridin-1-ium diiodide.
Reduction: 2,4’-Bipyridine.
Substitution: Various substituted bipyridinium derivatives.
Scientific Research Applications
1,1’-Dimethyl-2,4’-bipyridin-1-ium diiodide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of electrochromic devices and redox flow batteries.
Mechanism of Action
The mechanism of action of 1,1’-Dimethyl-2,4’-bipyridin-1-ium diiodide involves its interaction with molecular targets through its bipyridinium core. The compound can undergo redox reactions, which are crucial for its applications in electrochromic devices and batteries. The bipyridinium core can accept and donate electrons, making it an effective redox mediator.
Comparison with Similar Compounds
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium dichloride:
1,1’-Dimethyl-3,3’-bipyridinium diiodide: Similar structure but different positional isomers, affecting its chemical properties.
Uniqueness
1,1’-Dimethyl-2,4’-bipyridin-1-ium diiodide is unique due to its specific substitution pattern, which influences its redox properties and reactivity. This makes it particularly suitable for applications requiring precise redox control, such as in electrochromic devices and redox flow batteries.
Properties
CAS No. |
63095-06-7 |
---|---|
Molecular Formula |
C12H14I2N2 |
Molecular Weight |
440.06 g/mol |
IUPAC Name |
1-methyl-2-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide |
InChI |
InChI=1S/C12H14N2.2HI/c1-13-9-6-11(7-10-13)12-5-3-4-8-14(12)2;;/h3-10H,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
SZXPXTVEEGCLJD-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=CC=[N+]2C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.